Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . Benzofurans show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .
Synthesis Analysis
Benzofuran-3-carboxylate esters, a class of compounds to which this compound belongs, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis
The chemical reactions involving benzofuran-3-carboxylate esters are diverse. For instance, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Derivatives : Ethyl phenylsulfonylacetate has been used to synthesize a range of derivatives, including 1-phenylsulfonylcyclopropanecarboxylic acid and its various derivatives like ester, carboxamide, carbonyl chloride, and others (Takahashi, Suzuki, & Kata, 1985).
Crystal Structure Analysis : The crystal structure of compounds like 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, prepared from related ethyl esters, demonstrates the involvement of carboxyl groups in intermolecular hydrogen bonds, forming centrosymmetric dimers (Choi, Seo, Son, & Lee, 2009).
Biological Activity : Compounds like 3-phenylureido-2-benzofuran carboxylate, synthesized from ethyl 3-amino-2-benzofiran carboxylate, have been studied for their antibacterial and antifungal activities, highlighting potential applications in medicinal chemistry (Bodke & Sangapure, 2003).
Advanced Synthesis Techniques
Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used in Lossen rearrangement, a critical step in the synthesis of ureas and hydroxamic acids from carboxylic acids without racemization (Thalluri, Manne, Dev, & Mandal, 2014).
Photochemical Alkenylation : The photochemically induced radical alkenylation of C(sp3)–H bonds, utilizing compounds like 1,2-bis(phenylsulfonyl)ethylene, demonstrates a metal-free method for substituting heteroatom-substituted methine and methylene bonds (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Phosphine-Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate and N-tosylimines leads to the formation of highly functionalized tetrahydropyridines, showcasing advanced synthetic applications (Zhu, Lan, & Kwon, 2003).
Enzymatic Kinetic Resolution : The optimization of the kinetic resolution of primary amines using CAL-B-catalyzed aminolysis of carboxylic acids and their ethyl esters at high temperatures demonstrates the versatility of related compounds in enzymatic processes (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate and similar compounds could have potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-2-27-21(24)20-19(16-11-6-7-12-17(16)28-20)22-18(23)13-8-14-29(25,26)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKRSICFWHSZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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